

Application Notes and Protocols for Oral Gavage Administration of J147 in Rats

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Compound of Interest

Compound Name: J147

Cat. No.: B1672712

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Introduction

J147 is a synthetic derivative of curcumin, developed as a potent, orally active, and neurotrophic compound with a favorable safety profile.[1][2] It has demonstrated significant therapeutic potential in preclinical models of neurological disorders, particularly Alzheimer's disease, by targeting age-associated cellular and molecular processes.[3][4] **J147's** mechanism of action involves the inhibition of the mitochondrial α -F1-ATP synthase (ATP5A), leading to an increase in cytosolic Ca^{2+} and subsequent activation of the CAMKK2-AMPK signaling pathway.[5][6] This pathway plays a crucial role in cellular energy homeostasis, neuroprotection, and the mitigation of aging processes.[5][7] These application notes provide detailed protocols for the preparation and oral gavage administration of **J147** in rats for in vivo studies.

Data Presentation

Physicochemical Properties of J147

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ F ₃ N ₂ O ₂	[1]
Molecular Weight	350.34 g/mol	[1]
Oral Bioavailability (mice)	28%	[1]
Half-life (plasma, mice)	1.5 hours	[1]
Half-life (brain, mice)	2.5 hours	[1]

Recommended Dosing for In Vivo Studies in Rodents

Study Type	Species	Dose Range (mg/kg/day)	Administration Route	Vehicle	Reference
Neuroprotection/Cognitive Enhancement	Rat (Sprague-Dawley)	1, 5, 10	Oral (in food)	Not specified	[5]
Alzheimer's Disease Model	Mouse (APP/swePS 1ΔE9)	10 (200 ppm in food)	Oral (in food)	High-fat diet	[2]
Postoperative Cognitive Dysfunction	Rat (Wistar)	~30 (500mg/kg in food)	Oral (in food)	Teklad 2018 food	[3]
Acute Toxicity	Rat and Mouse	2000	Not specified	Not specified	[1]

Experimental Protocols

Preparation of J147 for Oral Gavage

The selection of an appropriate vehicle is critical for the solubility and bioavailability of **J147**. Based on preclinical studies with related compounds and general best practices, a suspension in corn oil or a solution in a sucrose-based vehicle are viable options.

Protocol 1: **J147** Suspension in Corn Oil

- Materials:
 - **J147** powder
 - Corn oil[8][9][10]
 - Weighing balance
 - Spatula
 - Glass beaker or conical tube
 - Magnetic stirrer and stir bar or vortex mixer
- Procedure:
 1. Calculate the required amount of **J147** and corn oil based on the desired concentration and total volume needed for the study. For example, to prepare a 10 mL solution for a 10 mg/kg dose in a 250g rat (requiring 0.625 mL per rat), a concentration of 4 mg/mL would be suitable.
 2. Weigh the calculated amount of **J147** powder.
 3. In the beaker, add the **J147** powder to the corn oil.
 4. Stir the mixture vigorously using a magnetic stirrer or vortex mixer until a homogenous suspension is achieved. It is recommended to prepare the suspension fresh daily.

Protocol 2: **J147** in 10% Sucrose Solution

This method has been used for other orally administered drugs in rats to improve palatability and voluntary intake, though it can also be used for gavage.[11]

- Materials:
 - **J147** powder
 - Sucrose

- Sterile water
- Weighing balance
- Graduated cylinder
- Beaker
- Magnetic stirrer
- Procedure:
 1. Prepare a 10% (w/v) sucrose solution by dissolving 10 g of sucrose in 100 mL of sterile water.
 2. Calculate the required amount of **J147** for the desired final concentration in the sucrose solution.
 3. Add the **J147** powder to the 10% sucrose solution.
 4. Stir the mixture with a magnetic stirrer until the **J147** is fully dissolved or evenly suspended. The solubility of **J147** in this vehicle should be determined empirically.

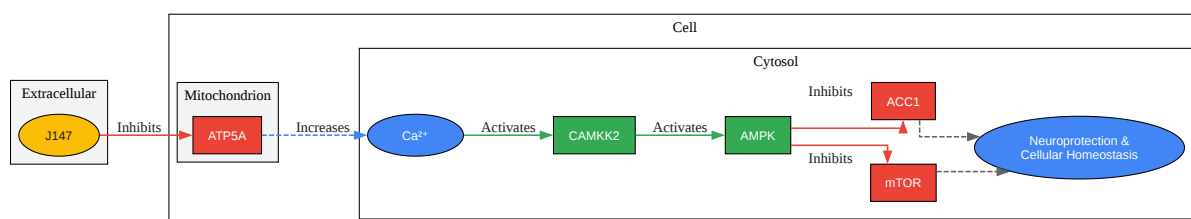
Oral Gavage Protocol for Rats

This protocol outlines the standard procedure for administering **J147** via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Materials:
 - Prepared **J147** formulation
 - Appropriately sized gavage needles (16-18 gauge for adult rats)[\[13\]](#)
 - Syringes (1-3 mL)
 - Animal scale

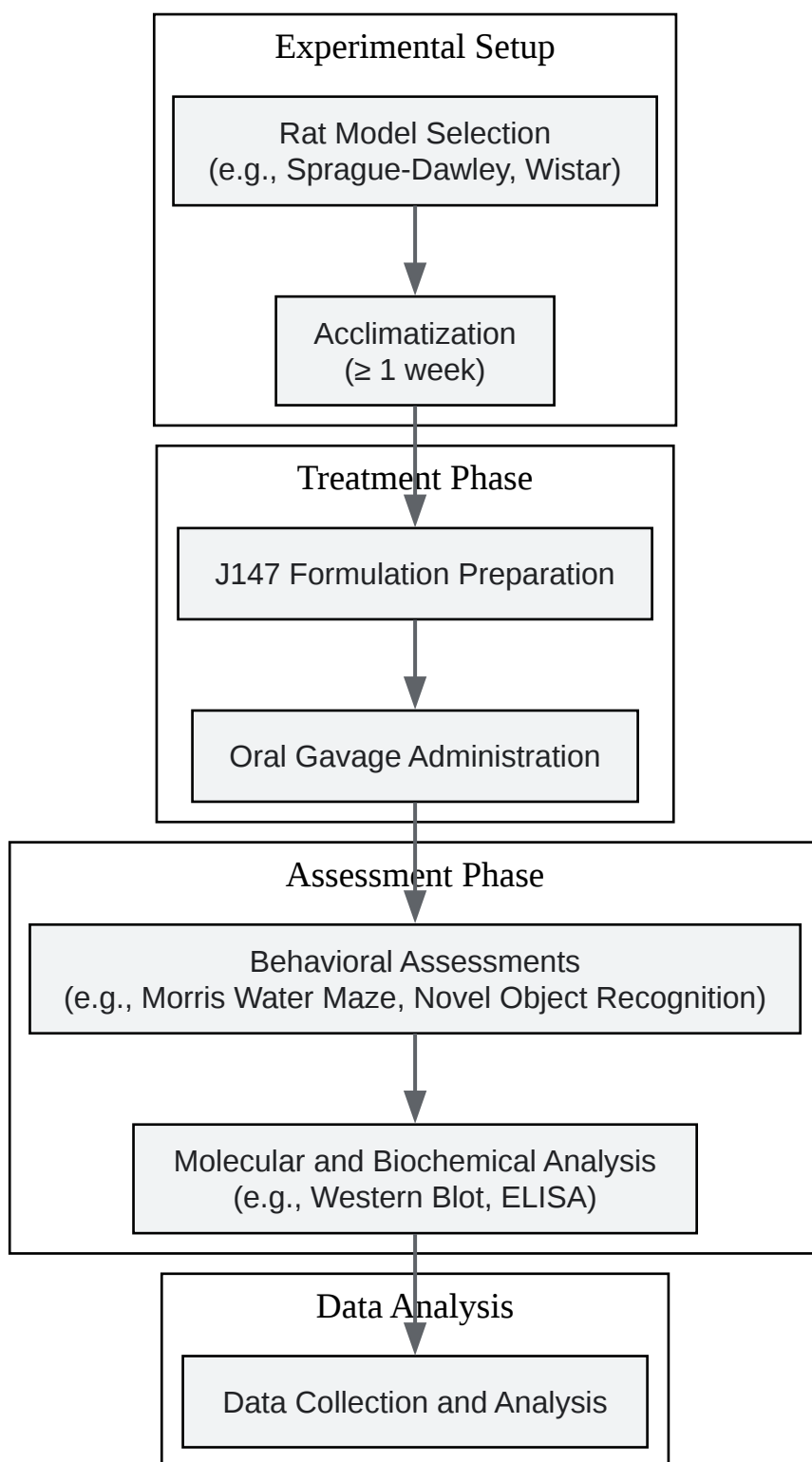
- Permanent marker
- Procedure:
 1. Animal Preparation: Weigh the rat to determine the appropriate dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[\[12\]](#)[\[13\]](#)
 2. Restraint: Properly restrain the rat to ensure its safety and the administrator's. This can be done by firmly grasping the rat over the shoulders and back, immobilizing the head.[\[12\]](#)
 3. Gavage Needle Insertion:
 - Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.[\[15\]](#)
 - Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle.[\[12\]](#)[\[13\]](#)
 4. Administration: Once the needle is in the correct position, slowly administer the **J147** formulation.
 5. Post-Administration:
 - Gently remove the gavage needle in a single, smooth motion.
 - Return the rat to its cage and monitor for any signs of distress, such as labored breathing or oral bleeding, for at least 10-15 minutes.[\[15\]](#)

Mandatory Visualization



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Caption: **J147** signaling pathway in neurons.



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Caption: General experimental workflow for in vivo studies.

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